Cas no 22828-05-3 (H-PHE-ASP-OH)

H-PHE-ASP-OH 化学的及び物理的性質
名前と識別子
-
- L-Aspartic acid,L-phenylalanyl-
- H-Phe-Asp-OH
- 2:PN: US6027903 SEQID: 2 unclaimed protein
- Asparticacid, N-(3-phenyl-L-alanyl)-, L-
- L-Aspartic acid, N-L-phenylalanyl-
- L-Phenylalanyl-L-aspartic acid
- (S)-2-((S)-2-Amino-3-phenylPropanamido)succinic acid
- CHEMBL476213
- FD dipeptide
- FD
- CHEBI:73631
- HY-P4472
- L-Phe-L-Asp
- Q27142130
- Phenylalanine-Aspartate dipeptide
- F-D Dipeptide
- SCHEMBL2878352
- 22828-05-3
- F-D
- HWMGTNOVUDIKRE-UWVGGRQHSA-N
- Phenylalanylaspartate
- L-Phenylalanyl-L-Aspartate
- CS-0654411
- Phenylalanyl-aspartic acid
- Phenylalanine Aspartate dipeptide
- phenylalanylaspartic acid
- MFCD00037281
- Phe-Asp
- (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]butanedioic acid
- H-PHE-ASP-OH
-
- MDL: MFCD00037281
- インチ: InChI=1S/C13H16N2O5/c14-9(6-8-4-2-1-3-5-8)12(18)15-10(13(19)20)7-11(16)17/h1-5,9-10H,6-7,14H2,(H,15,18)(H,16,17)(H,19,20)/t9-,10-/m0/s1
- InChIKey: HWMGTNOVUDIKRE-UWVGGRQHSA-N
- ほほえんだ: O=C(O)C[C@@H](C(O)=O)NC([C@@H](N)CC1=CC=CC=C1)=O
計算された属性
- せいみつぶんしりょう: 280.10600
- どういたいしつりょう: 280.10592162g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 7
- 重原子数: 20
- 回転可能化学結合数: 8
- 複雑さ: 366
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 130Ų
- 疎水性パラメータ計算基準値(XlogP): -3.5
じっけんとくせい
- 密度みつど: 1.371±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 227-229 ºC
- ようかいど: 溶出度(34 g/l)(25ºC)、
- PSA: 129.72000
- LogP: 0.69170
H-PHE-ASP-OH 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB476722-1 g |
H-Phe-Asp-OH; . |
22828-05-3 | 1g |
€401.00 | 2022-05-20 | ||
TRC | P400938-1g |
H-PHE-ASP-OH |
22828-05-3 | 1g |
$ 1800.00 | 2023-09-06 | ||
TRC | P400938-100mg |
H-PHE-ASP-OH |
22828-05-3 | 100mg |
$224.00 | 2023-05-17 | ||
TRC | P400938-500mg |
H-PHE-ASP-OH |
22828-05-3 | 500mg |
$994.00 | 2023-05-17 | ||
TRC | P400938-1000mg |
H-PHE-ASP-OH |
22828-05-3 | 1g |
$1745.00 | 2023-05-17 | ||
Ambeed | A746633-1g |
H-Phe-Asp-OH |
22828-05-3 | 97% | 1g |
$248.0 | 2024-07-28 | |
abcr | AB476722-1g |
H-Phe-Asp-OH; . |
22828-05-3 | 1g |
€401.00 | 2024-08-03 |
H-PHE-ASP-OH 関連文献
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Patrick Hauske,Nicolette Mamant,Sonja Hasenbein,Sabrina Nickel,Christian Ottmann,Tim Clausen,Michael Ehrmann,Markus Kaiser Mol. BioSyst. 2009 5 980
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Dirk Volkmer,Marc Fricke,Thomas Huber,Norbert Sewald Chem. Commun. 2004 1872
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Wen Nie,Kai Zhou,Ying Wang,Zhao-Ming Wang,Yong Xie,Hui Zhou,Bao-Cai Xu Food Funct. 2020 11 9710
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4. Construction of therapeutic glycopeptide hydrogel as a new substitute for antiproliferative drugs to inhibit postoperative scarring formationXiao-Ding Xu,Liang Liang,Han Cheng,Xin-Hua Wang,Fa-Gang Jiang,Ren-Xi Zhuo,Xian-Zheng Zhang J. Mater. Chem. 2012 22 18164
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Haofei Gong,Yi Yang,Manuela Pluntke,Othmar Marti,Zsuzsa Majer,Norbert Sewald,Dirk Volkmer Dalton Trans. 2014 43 16857
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Wathsala Liyanage,Kanika Vats,Annada Rajbhandary,Danielle S. W. Benoit,Bradley L. Nilsson Chem. Commun. 2015 51 11260
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Justyna Piekielna,Alicja Kluczyk,Luca Gentilucci,Maria Camilla Cerlesi,Girolamo Calo’,Csaba Tomb?ly,Krzysztof ?apiński,Tomasz Janecki,Anna Janecka Org. Biomol. Chem. 2015 13 6039
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Ziv Azoulay,Hanna Rapaport J. Mater. Chem. B 2016 4 3859
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Hodaya Green,Guy Ochbaum,Anna Gitelman-Povimonsky,Ronit Bitton,Hanna Rapaport RSC Adv. 2018 8 10072
H-PHE-ASP-OHに関する追加情報
Recent Advances in Chemical Biology and Pharmaceutical Research: Focus on 22828-05-3 and H-PHE-ASP-OH
In recent years, the chemical biology and pharmaceutical fields have witnessed significant advancements in the synthesis and application of novel compounds, particularly those with potential therapeutic benefits. Among these, the compound with CAS number 22828-05-3 and the dipeptide H-PHE-ASP-OH have garnered attention due to their unique chemical properties and biological activities. This research brief aims to provide an overview of the latest findings related to these compounds, highlighting their potential applications in drug development and disease treatment.
The compound 22828-05-3, a synthetic small molecule, has been investigated for its role in modulating specific biochemical pathways. Recent studies have demonstrated its efficacy in inhibiting key enzymes involved in inflammatory responses, making it a promising candidate for the development of anti-inflammatory drugs. Furthermore, its structural stability and bioavailability have been optimized through advanced synthetic techniques, enhancing its potential for clinical use.
H-PHE-ASP-OH, a dipeptide composed of phenylalanine (PHE) and aspartic acid (ASP), has been the subject of extensive research due to its role in peptide-based therapeutics. Recent investigations have revealed its ability to mimic natural peptide sequences, thereby interfering with protein-protein interactions critical in disease progression. This property has been exploited in the design of novel inhibitors targeting specific disease pathways, such as those involved in cancer and neurodegenerative disorders.
One of the most notable studies published this year explored the synergistic effects of combining 22828-05-3 and H-PHE-ASP-OH in a co-delivery system. The research demonstrated that this combination enhanced the therapeutic efficacy of both compounds, particularly in reducing tumor growth in preclinical models. The study utilized advanced analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR), to characterize the interaction between the two compounds and elucidate the underlying mechanisms.
In addition to their therapeutic potential, both 22828-05-3 and H-PHE-ASP-OH have been investigated for their roles in drug delivery systems. Recent advancements in nanotechnology have enabled the encapsulation of these compounds into polymeric nanoparticles, improving their stability and targeted delivery to diseased tissues. These innovations have opened new avenues for the development of precision medicine approaches, where the compounds can be delivered with minimal off-target effects.
Despite these promising developments, challenges remain in the translation of these findings into clinical applications. Issues such as scalability of synthesis, long-term toxicity, and regulatory approval need to be addressed. Ongoing research is focused on optimizing the pharmacokinetic and pharmacodynamic profiles of these compounds to ensure their safety and efficacy in human trials.
In conclusion, the compounds 22828-05-3 and H-PHE-ASP-OH represent exciting opportunities in the field of chemical biology and pharmaceutical research. Their unique properties and demonstrated biological activities make them valuable candidates for further investigation and development. As research continues to uncover their full potential, these compounds may play a pivotal role in the next generation of therapeutic agents.
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